8-fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 8-fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole typically involves a multi-step process. The commercially available starting material, indoline-2,3-diones, is reacted with thiosemicarbazide in water at 100°C for 5 hours to provide intermediates. These intermediates are then hydrazinated with 80% hydrazine monohydrate at 120°C for 3 hours . Another method involves the condensation of 5-tert-butylisatins with benzene-1,2-diamine and thiosemicarbazide .
Chemical Reactions Analysis
8-fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazinoindole core.
Substitution: Common reagents for substitution reactions include aromatic aldehydes and acyl derivatives.
Condensation: Condensation reactions with aromatic aldehydes in the presence of alkali form Schiff bases.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with molecular targets and pathways. For instance, it has been shown to selectively bind to ferrous ions, which can inhibit cancer cell proliferation by inducing apoptosis through the mitochondrial pathway . Additionally, its hydrazino group allows it to act as a nucleophile in various biochemical reactions .
Comparison with Similar Compounds
8-fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole can be compared with other similar compounds in the triazinoindole family:
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds also exhibit significant biological activities, including anticancer and antibacterial properties.
3-amino-1,2,4-triazino[5,6-b]indoles: Known for their anti-inflammatory properties.
Indoloquinoxalines: These compounds have been studied for their potential use in various pharmacological applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C9H7FN6 |
---|---|
Molecular Weight |
218.19 g/mol |
IUPAC Name |
(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine |
InChI |
InChI=1S/C9H7FN6/c10-4-1-2-6-5(3-4)7-8(12-6)13-9(14-11)16-15-7/h1-3H,11H2,(H2,12,13,14,16) |
InChI Key |
UFRCSMTZLCANHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=C(N2)N=C(N=N3)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.